molecular formula C7H12O3 B3211902 Methyl (3r)-3-hydroxyhex-5-enoate CAS No. 109462-44-4

Methyl (3r)-3-hydroxyhex-5-enoate

Cat. No.: B3211902
CAS No.: 109462-44-4
M. Wt: 144.17 g/mol
InChI Key: HTCCDTNWCIHREA-ZCFIWIBFSA-N
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Description

Methyl (3r)-3-hydroxyhex-5-enoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 3-hydroxyhex-5-enoic acid. This compound is characterized by the presence of a hydroxyl group at the third carbon and a double bond between the fifth and sixth carbons in the hexanoate chain. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (3r)-3-hydroxyhex-5-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl (3r)-3-hydroxyhex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of 3-oxohex-5-enoate or 3-formylhex-5-enoate.

    Reduction: Formation of methyl 3-hydroxyhexanoate.

    Substitution: Formation of methyl 3-chlorohex-5-enoate or methyl 3-aminohex-5-enoate.

Scientific Research Applications

Methyl (3r)-3-hydroxyhex-5-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a substrate in enzymatic studies to investigate the activity of esterases and other related enzymes.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl (3r)-3-hydroxyhex-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of 3-hydroxyhex-5-enoic acid and methanol. The hydroxyl group and the double bond in the molecule also play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Methyl (3r)-3-hydroxyhex-5-enoate can be compared with other similar compounds such as:

    Methyl 3-hydroxyhexanoate: Lacks the double bond, making it less reactive in certain chemical reactions.

    Methyl 3-oxohex-5-enoate: Contains a ketone group instead of a hydroxyl group, altering its reactivity and applications.

    Methyl 3-chlorohex-5-enoate:

The uniqueness of this compound lies in its specific functional groups and the presence of both a hydroxyl group and a double bond, which provide versatility in its chemical reactivity and applications.

Properties

IUPAC Name

methyl (3R)-3-hydroxyhex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3,6,8H,1,4-5H2,2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCCDTNWCIHREA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298881
Record name Methyl (3R)-3-hydroxy-5-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109462-44-4
Record name Methyl (3R)-3-hydroxy-5-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109462-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R)-3-hydroxy-5-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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